4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one
Description
Properties
CAS No. |
73608-59-0 |
|---|---|
Molecular Formula |
C14H21NO |
Molecular Weight |
219.32 g/mol |
IUPAC Name |
4-[benzyl(methyl)amino]-3,3-dimethylbutan-2-one |
InChI |
InChI=1S/C14H21NO/c1-12(16)14(2,3)11-15(4)10-13-8-6-5-7-9-13/h5-9H,10-11H2,1-4H3 |
InChI Key |
BSJOOEQNOBHXCP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C)(C)CN(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
The most direct and common method to prepare 4-[benzyl(methyl)amino]-3,3-dimethylbutan-2-one involves reductive amination of 3,3-dimethylbutan-2-one (pinacolone) with benzylmethylamine. This process typically proceeds as follows:
- Step 1: Condensation of the ketone with benzylmethylamine to form an imine intermediate.
- Step 2: Reduction of the imine to the corresponding amine using reducing agents such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation.
This method is efficient and yields the target compound with good purity. The reaction conditions are generally mild, and the process is amenable to scale-up.
Intramolecular Ritter Reaction from Alcohol Precursors
A notable alternative involves the use of 2-ferrocenyl-3,3-dimethylbutan-2-ol derivatives as substrates for intramolecular Ritter reactions, which can be adapted for the synthesis of related ketone-amino compounds. In this method:
- The alcohol is converted to a carbocation intermediate under acidic conditions.
- A nitrile (e.g., benzonitrile) is added, which reacts with the carbocation to form an amide intermediate.
- Hydrolysis or further transformations yield the amino ketone structure.
This approach was demonstrated in a study where 2-ferrocenyl-3,3-dimethylbutan-2-ol was reacted with benzonitrile, affording the corresponding amino ketone in 75% yield after purification by silica gel chromatography.
Enantiomeric Resolution and Purification
For applications requiring enantiomerically pure 4-[benzyl(methyl)amino]-3,3-dimethylbutan-2-one, resolution methods have been developed:
- Formation of diastereomeric salts with chiral acids such as cinnamic acid derivatives.
- Selective crystallization to isolate one enantiomer with high optical purity.
- Recrystallization steps to enhance enantiomeric excess.
One patented method describes crystallization of the cinnamate salt in ethanol, followed by selective dissolution and filtration steps to obtain enantiomers with high purity.
Comparative Data Table of Preparation Methods
Research Outcomes and Analytical Data
Yields and Purity: The intramolecular Ritter reaction route yielded the target amino ketone in 75% isolated yield with good purity after chromatographic purification. Reductive amination methods generally provide comparable or higher yields, although exact figures vary depending on reaction conditions.
Structural Confirmation: Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to confirm the structure. For example, MS data for related compounds show molecular ion peaks consistent with the expected molecular weight (m/z 219 for the target compound).
Optical Purity: Resolution methods achieve high enantiomeric excess by selective crystallization of diastereomeric salts, as described in patent literature. This is critical for applications where stereochemistry influences biological activity.
Summary and Recommendations
The preparation of 4-[benzyl(methyl)amino]-3,3-dimethylbutan-2-one is best accomplished via reductive amination of 3,3-dimethylbutan-2-one with benzylmethylamine under mild reducing conditions, offering a straightforward and high-yielding route. Alternative methods such as intramolecular Ritter reactions provide valuable synthetic flexibility, especially for structurally related analogs.
For enantiomerically pure material, established resolution protocols involving cinnamate salt crystallization are effective.
Chemical Reactions Analysis
Types of Reactions
4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved often include binding to active sites or altering the conformation of target proteins, leading to changes in their activity.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following compounds share structural motifs with 4-[benzyl(methyl)amino]-3,3-dimethylbutan-2-one but differ in substituents, backbone modifications, or functional groups:
*Estimated based on structural analogs.
Physicochemical Properties
- Lipophilicity: The target compound’s LogP (2.73) is comparable to oxazolidinone derivatives (~2.8) but lower than PRL-8-53 (~3.0), suggesting intermediate membrane permeability .
Biological Activity
4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.
The biological activity of 4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects through:
- Binding to Enzymes : It can inhibit or activate enzyme activity by binding to active sites or allosteric sites.
- Receptor Interaction : The compound may modulate receptor activity by acting as an agonist or antagonist.
Biological Activity Overview
Research indicates that this compound has potential antimicrobial and anticancer properties. Its efficacy in various biological assays highlights its promise as a bioactive agent.
Anticancer Activity
In a study examining the antiproliferative effects of related compounds, derivatives of 4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one were shown to exhibit significant cytotoxicity against several cancer cell lines. For instance, the compound demonstrated sub-micromolar antiproliferative activity against human cervix carcinoma (HeLa) cells .
Anticonvulsant Properties
Research into similar compounds has revealed that N'-benzyl derivatives exhibit anticonvulsant activities, with some showing efficacy greater than traditional treatments like phenobarbital. The structure-activity relationship (SAR) analysis indicated that specific substituents at the benzylamide site significantly influence activity levels .
Study 1: Anticancer Efficacy
A recent study investigated the effects of 4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one on human cancer cell lines. The results showed that the compound induced apoptosis in HeLa cells through mitochondrial pathways, evidenced by increased reactive oxygen species (ROS) production and activation of caspase-3 .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | <1 | Induction of apoptosis via ROS production |
| L1210 (Murine) | >10 | Minimal activity observed |
| FM3A (Murine) | >10 | Minimal activity observed |
Study 2: Anticonvulsant Activity
In a comparative study, the anticonvulsant efficacy of N'-benzyl derivatives was evaluated using the maximal electroshock seizure (MES) model. The results indicated that certain derivatives exhibited lower effective doses compared to standard treatments, suggesting a favorable therapeutic profile for compounds similar to 4-[Benzyl(methyl)amino]-3,3-dimethylbutan-2-one .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
